N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,5-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3/c1-11-8-15(12(2)22-11)16(20)19-10-17(3,21-4)13-6-5-7-14(18)9-13/h5-9H,10H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGGOMCGTOUPHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps. One common route starts with the preparation of 2,5-dimethylfuran-3-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(3-chlorophenyl)-2-methoxypropylamine in the presence of a base such as triethylamine to yield the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a systematic comparison with key examples from patent and synthetic chemistry literature:
Table 1: Structural and Functional Comparison
Key Findings :
Benzothiazole derivatives (e.g., EP3 348 550A1 compounds) often exhibit enhanced rigidity and π-stacking capacity due to their fused aromatic system, whereas the furan core may confer greater conformational flexibility .
Substituent Effects: The 3-chlorophenyl group is a common motif across analogs, contributing to hydrophobic interactions. However, its placement on a methoxypropyl chain (target compound) versus direct attachment (benzothiazole analogs) may influence steric accessibility.
Pharmacokinetic Properties :
- Benzothiazole derivatives with trifluoromethyl/methoxy groups (e.g., EP3 348 550A1) are frequently optimized for blood-brain barrier penetration, a trait less certain in the furan-based target compound due to its polar carboxamide group.
- The 2,5-dimethylfuran moiety may increase metabolic stability compared to unsubstituted furans but could still be susceptible to oxidative degradation in vivo.
Biological Activity
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,5-dimethylfuran-3-carboxamide is a synthetic compound with potential pharmacological applications. Its unique structure incorporates a furan ring and various functional groups, which may confer specific biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound's IUPAC name is this compound. The structural formula can be represented as follows:
1. Inhibition of Protein Aggregation
Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects on protein aggregation, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The ability to disrupt toxic oligomers and stabilize non-toxic forms of proteins is crucial for preventing cellular toxicity associated with amyloid fibrils .
2. Antioxidant Properties
Antioxidant activity is another significant aspect of this compound's biological profile. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly beneficial in protecting neuronal cells from damage in neurodegenerative conditions .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Study 1: Neuroprotective Effects in Alzheimer’s Disease Models
A study explored the effects of a compound structurally similar to this compound on β-amyloid aggregation in vitro. The results showed that the compound effectively reduced the formation of toxic oligomers and improved cell viability in neuronal cell cultures exposed to amyloid-beta peptides. This suggests potential therapeutic benefits for Alzheimer's disease treatment .
Case Study 2: Antioxidant Activity Assessment
Another investigation assessed the antioxidant properties of compounds derived from furan derivatives. Using radical scavenging tests, these compounds demonstrated significant antioxidant activity, indicating their potential role in mitigating oxidative stress-related damage in various cell types.
Future Directions
Further research is warranted to explore the full pharmacological potential of this compound. Areas for future investigation include:
- In vivo studies : Assessing the efficacy and safety profile in animal models.
- Mechanistic studies : Elucidating the precise molecular pathways through which this compound exerts its effects.
- Therapeutic applications : Exploring its use in other conditions characterized by oxidative stress or protein aggregation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
